Hydroxy-PEG12-t-butyl ester

PROTAC Linker ADC Linker PEGylation

For PROTAC and ADC programs where linker length critically defines ternary complex formation and pharmacokinetics, this discrete PEG12 spacer (MW 674.8 g/mol, LogP -1.4) guarantees batch-to-batch reproducibility that polydisperse PEG cannot. Orthogonal -OH and t-Bu ester groups enable sequential, site-specific conjugation with on-demand deprotection, preventing payload aggregation and ensuring precise drug-to-antibody ratios.

Molecular Formula C31H62O15
Molecular Weight 674.8 g/mol
Cat. No. B3164354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG12-t-butyl ester
Molecular FormulaC31H62O15
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C31H62O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h32H,4-29H2,1-3H3
InChIKeyUOOVFHUCPREVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy-PEG12-t-butyl ester: A Discrete PEG Linker for Controlled PROTAC and ADC Conjugation


Hydroxy-PEG12-t-butyl ester (CAS 2388521-20-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative consisting of a precise 12-unit ethylene glycol chain, a terminal hydroxyl group (-OH), and a tert-butyl (t-Bu) protected carboxylic acid . This discrete length PEG12 spacer confers a defined molecular weight of 674.8 g/mol and a specific spatial architecture (approximately 88.5 Å for a comparable dPEG24 chain, with PEG12 being proportionally shorter) [1], distinguishing it from polydisperse PEG mixtures. The orthogonal protecting groups enable sequential, site-specific functionalization strategies in bioconjugation workflows for PROTACs and ADCs .

Hydroxy-PEG12-t-butyl ester: Why PEG Chain Length Dictates Conjugate Performance and Precludes Direct Substitution


The performance of PEG-based linkers in advanced bioconjugates is exquisitely sensitive to the length of the PEG spacer. Substituting Hydroxy-PEG12-t-butyl ester with a generic PEG linker of a different length (e.g., PEG8 or PEG24) is not a benign swap; it fundamentally alters critical molecular properties such as hydrodynamic radius, aqueous solubility, linker flexibility, and steric hindrance around conjugation sites [1]. These changes directly impact the pharmacokinetic profile of ADCs, the formation of the ternary complex in PROTACs, and the efficiency of subsequent derivatization reactions [2]. The following quantitative evidence demonstrates why precise chain length selection is a critical procurement decision.

Hydroxy-PEG12-t-butyl ester: Quantified Differentiation vs. Closest PEG-Length Analogs


Defined Molecular Weight and PEG12 Chain Length: A 35% Increase Over PEG8 for Enhanced Solubility

Hydroxy-PEG12-t-butyl ester possesses a molecular weight of 674.8 g/mol, which is precisely 176.2 g/mol (or 35.3%) heavier than its closest shorter analog, Hydroxy-PEG8-t-butyl ester (498.6 g/mol) . This increase corresponds to an additional four ethylene glycol units (12 vs. 8), extending the spacer length. The resulting increase in hydrophilicity and chain flexibility is critical for optimizing the distance between conjugated moieties, a key factor in PROTAC ternary complex formation and minimizing steric interference in ADC payload release .

PROTAC Linker ADC Linker PEGylation

Hydrophilicity (LogP): PEG12 Provides Superior Aqueous Solubility vs. Shorter PEG Chains

The calculated partition coefficient (LogP) for Hydroxy-PEG12-t-butyl ester is -1.4, indicating a strong preference for the aqueous phase . In contrast, the shorter chain analog Hydroxy-PEG8-t-butyl ester has a calculated LogP of 0.84, which is significantly more lipophilic . A LogP difference of 2.24 units translates to a >100-fold higher predicted water-to-octanol partition ratio for the PEG12 compound, directly correlating with improved solubility in aqueous biological media and reduced non-specific binding.

Solubility LogP Bioconjugation

Stability Profile: 3-Year Shelf Life at -20°C with Optional -80°C Solvent Storage

Hydroxy-PEG12-t-butyl ester exhibits a well-defined stability profile: it is stable for 3 years when stored as a powder at -20°C, and for 1 year when stored in solvent at -80°C . This stability is comparable to other discrete PEGs of similar length but contrasts with some shorter PEG analogs which may be recommended for storage at 2-8°C for shorter durations due to higher reactivity or hygroscopicity . The t-butyl ester protecting group is stable under these conditions but can be quantitatively removed under mild acidic conditions (e.g., TFA) to reveal the free carboxylic acid for subsequent conjugation .

Stability Storage Shelf Life

Defined Rotatable Bond Count (40) and Heavy Atom Count (46) Influence Conformational Flexibility

Hydroxy-PEG12-t-butyl ester contains 40 rotatable bonds and 46 heavy atoms, which are fundamental physical parameters that dictate the molecule's conformational flexibility and spatial reach . In comparison, the shorter Hydroxy-PEG8-t-butyl ester has 34 heavy atoms and a correspondingly lower number of rotatable bonds (~29) . This increased flexibility in PEG12 allows it to adopt a wider range of conformations, which is critical for optimizing the distance and orientation between an E3 ligase ligand and a target protein in PROTAC design, or for ensuring efficient payload release from an ADC [1].

Molecular Dynamics Conformational Analysis Linker Flexibility

Hydroxy-PEG12-t-butyl ester: High-Value Application Scenarios Driven by Quantified Differentiation


PROTAC Linker Optimization: Achieving Optimal E3 Ligase-Target Spacing

The 12-unit PEG chain (MW 674.8 g/mol, 40 rotatable bonds) provides an intermediate spacer length that is empirically favored for promoting the formation of stable ternary complexes between the E3 ligase and target protein . This specific length balances sufficient reach to bridge the two proteins with minimal entropic penalty, a balance that shorter (e.g., PEG8) or longer (e.g., PEG24) linkers may fail to achieve, as evidenced by the significant LogP and rotatable bond count differences .

Antibody-Drug Conjugate (ADC) Construction: Balancing Payload Solubility and Controlled Release

The superior aqueous solubility (LogP -1.4) of Hydroxy-PEG12-t-butyl ester ensures that the resulting ADC conjugate remains non-aggregating in formulation buffers, while the acid-labile t-butyl ester protects the carboxylic acid during synthesis . This allows for precise, on-demand deprotection to reveal a functional group for site-specific conjugation of a cytotoxic payload, a workflow that benefits from the linker's long-term stability (3 years at -20°C) .

Surface Modification and Bioconjugation for Nanoparticles and Biomaterials

The discrete PEG12 chain provides a well-defined hydrophilic layer when conjugated to nanoparticles or surfaces. The 35% higher molecular weight compared to a PEG8 linker translates to a thicker hydration shell, which is quantitatively correlated with reduced protein adsorption and improved colloidal stability in biological fluids . The orthogonal hydroxyl and protected carboxyl groups allow for controlled, stepwise attachment of targeting ligands and therapeutic cargos .

Synthesis of Defined PEG-Drug Conjugates for Pharmacokinetic Studies

Unlike polydisperse PEG mixtures, Hydroxy-PEG12-t-butyl ester yields a single, homogenous product upon conjugation. This defined structure is essential for reproducible pharmacokinetic studies, as the exact molecular weight (674.8 g/mol) and LogP (-1.4) are known, allowing for precise calculation of drug-to-antibody ratios and accurate modeling of in vivo behavior .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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